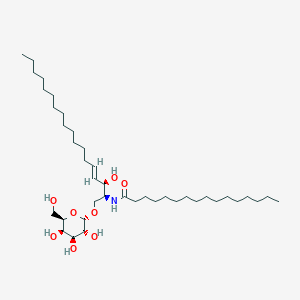

22-羟基二十二烷酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and techniques. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was achieved through a series of reactions confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Similarly, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, a potential inhibitor in mycolic acid biosynthesis, was described, which could provide insights into the synthesis of long-chain fatty acid esters like Methyl 22-hydroxydocosanoate . The concise synthesis of 22-hydroxyacuminatine also involved a Heck coupling and other steps that could be relevant for synthesizing hydroxylated fatty acid esters .

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using spectroscopic methods. For example, the structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed using various spectrophotometric techniques and computational studies . The single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and Hirshfeld surface analysis was used to understand intermolecular interactions . These methods could be applied to determine the molecular structure of Methyl 22-hydroxydocosanoate.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can shed light on the reactivity of similar molecules. The synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate involved steps that could be relevant for understanding the chemical reactions Methyl 22-hydroxydocosanoate might undergo . The synthesis of 22-hydroxyacuminatine involved a flash vacuum pyrolytic cyclization and a Friedländer condensation, which are significant reactions in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The study of methyl 4-hydroxybenzoate revealed extensive intermolecular hydrogen bonding and provided insights into its chemical quantum parameters through computational calculations . The analysis of 22β-[(S)-2-Methylbutanoyloxy]-3-oxoolean-12-en-28-oic acid included NMR spectroscopy to determine the optical purity of the natural ester . The study of (22S)-21-Acetoxy-11β-hydroxy-16α,17α-methylorthoacetoxypregna-1,4-diene-3,20-dione provided information on the conformation of the steroid skeleton and intermolecular hydrogen bonds . These studies can inform the expected physical and chemical properties of Methyl 22-hydroxydocosanoate.

科学研究应用

长链羟基酸中的构型分析

- 背景:甲基 13-D- 和 13-L- 羟基二十二烷酸甲酯由羟基十八烷酸合成。它们与 13-羟基二十二烷酸甲酯的比较揭示了天然产物的构型。这对理解天然存在的长链羟基酸的结构构型有影响 (Tulloch,1968)。

烷硫醇中的取向分析

- 背景:研究了甲基、羟基和羧酸端基烷硫醇(包括 22-巯基二十二烷醇)自组装薄膜中的分子取向。这项使用 NEXAFS 光谱和 XPS 的研究提供了对这些薄膜的分子取向的见解,这对纳米技术和表面科学中的应用至关重要 (Dannenberger 等,1997)。

单层中弱一级倾斜相变的分析

- 背景:对单- 和双极二十二烷醇衍生物(包括 22-甲氧基二十二烷-1-醇)的单层研究,考察了它们的相变和分子取向。这项研究对理解这些化合物的表面行为有影响,可能影响材料科学和表面工程 (Yue 等,2006)。

抗癌活性的探索

- 背景:L-含羞草碱的甲基化类似物,化合物 22,在黑色素瘤的体外模型中显示出有效的抗癌作用。这项研究突出了化合物 22 作为针对人类恶性黑色素瘤的治疗剂的潜力,证明了它诱导 ROS 生成和细胞凋亡的能力 (Kyriakou 等,2019)。

油菜素甾醇的合成

- 背景:探索了含有 C-22 羟基的六氘代油菜素甾醇的合成,用于生物合成研究。这项工作有助于了解对植物生长和发育至关重要的油菜素甾醇,并可能对农业产生影响 (Antonchick 等,2004)。

作用机制

While the specific mechanism of action for Methyl 22-hydroxydocosanoate is not provided, a study has shown that it exhibits high-affinity binding with the catalytic sites of α-amylase and acetylcholinesterase, with binding energy ranging from -3.10 to -6.23 kcal/mol and from -3.32 to -8.76 kcal/mol, respectively .

安全和危害

属性

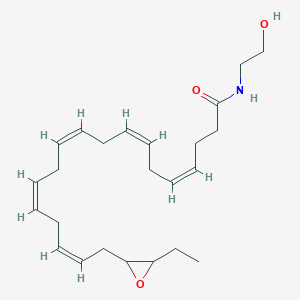

IUPAC Name |

methyl 22-hydroxydocosanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O3/c1-26-23(25)21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24/h24H,2-22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNDMNDHEBYPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4Z,7Z,9E)-14-hydroxypentadeca-4,7,9-trien-2-yl]benzoic Acid](/img/structure/B3026252.png)

![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)

![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)

![(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol](/img/structure/B3026259.png)

![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)